molecular formula C12H19BrN2 B1294165 5-Bromo-4-(6-methylheptyl)pyrimidine CAS No. 951884-24-5

5-Bromo-4-(6-methylheptyl)pyrimidine

Cat. No. B1294165
M. Wt: 271.2 g/mol
InChI Key: JUDRIUUSDXZSPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated pyrimidine derivatives can involve different strategies, such as alkylation, cyclization, and condensation reactions. For instance, the synthesis of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol involves a reaction of 5-bromosalicylaldehyde with 6-methyl-2-aminopyridine . Another example is the preparation of 5-substituted-2,4-diaminopyrimidines, which can be achieved by C5-alkylation or cyclization, followed by alkylation with phosphonate analogs . Additionally, novel 6-bromo-imidazo[4,5-b]pyridine derivatives are synthesized through condensation and alkylation reactions .

Molecular Structure Analysis

The molecular structure of brominated pyrimidine derivatives is characterized using various spectroscopic and crystallographic techniques. For example, the Schiff base compound mentioned in paper crystallizes in the monoclinic system and its molecular geometry has been confirmed by X-ray crystallography and compared with density functional theory (DFT) calculations. Similarly, the structures of certain 6-bromo-imidazo[4,5-b]pyridine derivatives were confirmed using monocrystalline X-ray crystallography .

Chemical Reactions Analysis

Brominated pyrimidine derivatives can undergo various chemical reactions, including further halogenation, cross-coupling, and cyclization. For instance, 2,4-diamino-6-[[(diisopropoxyphosphoryl)methoxy]ethoxy]pyrimidine reacts with elemental bromine to give 5-bromo derivatives . Additionally, the reaction of 5-pyrimidine carboxylic acid tetrahydro-2-thioxoethyl ester with 3-(2-bromoacetyl)coumarins followed by cyclization yields thiazolo[3,2-a]pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrimidine derivatives can be studied using spectroscopic methods and computational analysis. Spectroscopic investigations of 5-bromo-2-hydroxy pyrimidine provide insights into its molecular geometry, vibrational wavenumbers, and electronic properties . Theoretical calculations, such as DFT, help in understanding the electronic structure and potential reactivity of these compounds .

properties

IUPAC Name

5-bromo-4-(6-methylheptyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrN2/c1-10(2)6-4-3-5-7-12-11(13)8-14-9-15-12/h8-10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDRIUUSDXZSPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCC1=NC=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650038
Record name 5-Bromo-4-(6-methylheptyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-(6-methylheptyl)pyrimidine

CAS RN

951884-24-5
Record name 5-Bromo-4-(6-methylheptyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951884-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-(6-methylheptyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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